Methyl 3,5-dichloro-4-methoxybenzoate

Description

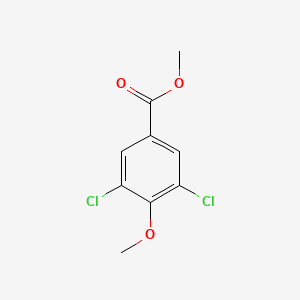

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dichloro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPKLAWJDWHSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179022 | |

| Record name | Methyl 3,5-dichloro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24295-27-0 | |

| Record name | Methyl 3,5-dichloro-4-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024295270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dichloro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-dichloro-4-methoxybenzoate: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloro-4-methoxybenzoate is a halogenated aromatic ester of significant interest in organic synthesis, particularly as a key intermediate in the preparation of pharmaceutical agents. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a methoxy group, and a methyl ester functional group, imparts unique reactivity and makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of this compound, with a focus on its role as a precursor to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinase inhibitor, Gefitinib.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and understanding its behavior in various chemical and biological systems. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 235.06 g/mol | --INVALID-LINK-- |

| CAS Number | 24295-27-0 | --INVALID-LINK-- |

| Melting Point | 73-77 °C | [1] |

| LogP (estimated) | 2.8-3.2 | [2] |

| Solubility | Soluble in dichloromethane, ethanol, and other moderately polar organic solvents.[2] | [2] |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the ester group, and the electron-donating effect of the methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, and the methyl ester carbon. The positions of the aromatic carbon signals will be characteristic of the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching bands for the ester and ether linkages, and absorption bands corresponding to the aromatic C-H and C=C bonds, as well as C-Cl bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy and methyl ester groups, as well as characteristic isotopic patterns due to the presence of two chlorine atoms.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are described in the literature.

Method 1: Methylation of 3,5-dichloro-4-hydroxybenzoic acid

This method involves the methylation of the hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid followed by esterification, or a one-pot reaction.

-

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethyl acetate

-

Brine

-

Water

-

Silica gel for column chromatography

-

-

Procedure:

-

To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).[3]

-

Add DMF (30 mL) to the mixture and stir at room temperature for 30 minutes.[3]

-

Add iodomethane (48.31 mmol) to the mixture.[3]

-

Heat the mixture to 80 °C and stir for 3 hours, monitoring the reaction for the complete consumption of the starting material.[3]

-

After the reaction is complete, add water (100 mL) and extract the mixture with ethyl acetate (3 x 200 mL).[3]

-

Combine the organic extracts and wash with brine.[3]

-

Remove the solvent by rotary evaporation.[3]

-

Purify the residue by silica gel column chromatography to obtain this compound.[3]

-

Method 2: Methylation using Dimethyl Sulfate in an Aqueous Medium

This method, described in a patent, utilizes dimethyl sulfate as the methylating agent in an aqueous solution.

-

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

3,5-dichloro-4-methoxybenzoic acid (from a previous batch, if available)

-

Potassium hydroxide (KOH), 85%

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Water

-

-

Procedure:

-

Dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid in 350 ml of water containing 67 g of 85% potassium hydroxide.[1]

-

Add 155 g (1.22 mol) of dimethyl sulphate dropwise at 40 °C over 3 hours, maintaining the pH at 11.5 by adding potassium hydroxide.[1]

-

After the addition is complete, continue stirring for 30 minutes.[1]

-

The precipitated this compound is filtered off with suction, washed with water, and dried in a vacuum.[1]

-

Role in Drug Development: Precursor to Gefitinib

This compound is a crucial starting material in the synthesis of Gefitinib, a targeted cancer therapy. Gefitinib functions as a selective inhibitor of the tyrosine kinase domains of EGFR and HER2, which are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. The synthesis of Gefitinib from a substituted benzoic acid derivative typically involves a multi-step process.

Experimental Workflow: Synthesis of Gefitinib from a Substituted Benzoic Acid Precursor

The following diagram illustrates a generalized synthetic pathway for Gefitinib, highlighting the role of a substituted benzoic acid intermediate, which can be derived from this compound.

Caption: Generalized synthetic workflow for Gefitinib.

Signaling Pathways

As this compound is a precursor to Gefitinib, understanding the signaling pathways targeted by Gefitinib is essential for comprehending the rationale behind its synthesis and its therapeutic mechanism. Gefitinib primarily inhibits the EGFR and HER2 signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that regulate cell proliferation, survival, and migration.

Caption: Simplified EGFR signaling pathway.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the ErbB family of receptor tyrosine kinases. Unlike other members, HER2 does not have a known direct ligand. It is activated through heterodimerization with other ligand-bound ErbB receptors, such as EGFR or HER3. The HER2-containing heterodimers are potent activators of downstream signaling pathways, particularly the PI3K/AKT pathway, which strongly promotes cell survival.

Caption: Simplified HER2 signaling pathway.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined properties and established synthetic routes. Its primary significance in the pharmaceutical industry lies in its role as a key precursor for the synthesis of Gefitinib, a targeted therapy for cancers driven by EGFR and HER2 signaling. A thorough understanding of its chemical characteristics, synthesis, and the biological pathways of its downstream products is crucial for researchers and professionals engaged in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation and application of this valuable compound.

References

An In-depth Technical Guide to Methyl 3,5-dichloro-4-methoxybenzoate

CAS Number: 24295-27-0

This technical guide provides a comprehensive overview of Methyl 3,5-dichloro-4-methoxybenzoate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, and applications.

Chemical and Physical Properties

This compound is a halogenated aromatic ester. Its structure, characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a methyl ester, makes it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24295-27-0 | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₃ | [1] |

| Molecular Weight | 235.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 74-77 °C | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Information not readily available. Expected to be soluble in organic solvents like DMF, dichloromethane, and ethyl acetate. | |

| Appearance | Expected to be a solid at room temperature. |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 2H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ (methoxy) |

| ~3.9 | s | 3H | -OCH₃ (ester) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 | C-OCH₃ |

| ~132 | C-Cl |

| ~130 | C-H (aromatic) |

| ~128 | C-COOCH₃ |

| ~62 | -OCH₃ (methoxy) |

| ~53 | -OCH₃ (ester) |

Table 4: Predicted Key IR Absorption Bands (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1730-1715 | C=O stretch (ester) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250-1000 | C-O stretch (ester and ether) |

| ~800-600 | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 234/236/238 | [M]⁺ molecular ion peak (isotopic pattern for 2 Cl atoms) |

| 203/205/207 | [M - OCH₃]⁺ |

| 175/177/179 | [M - COOCH₃]⁺ |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. Several methods have been reported, with variations in the methylating agent and reaction conditions.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Methylation using Dimethyl Sulfate

This protocol is adapted from a patented method for the preparation of aromatic methyl methoxycarboxylates.

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Potassium hydroxide (85%)

-

Dimethyl sulfate

-

Water

Procedure:

-

Dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 67 g of 85% potassium hydroxide in 350 ml of water in a suitable reaction vessel.

-

At 40°C, add 155 g (1.22 mol) of dimethyl sulfate dropwise over the course of 3 hours.

-

Maintain the pH of the reaction mixture at 11.5 by the controlled addition of potassium hydroxide solution.

-

After the addition of dimethyl sulfate is complete, continue stirring for 30 minutes.

-

The product, this compound, will precipitate out of the solution.

-

Isolate the solid product by suction filtration.

-

Wash the filtered product with water.

-

Dry the product in a vacuum oven.

Experimental Protocol: Methylation using Iodomethane

This method utilizes iodomethane as the methylating agent in the presence of a base.

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (Methyl iodide)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a 200 mL flask, add 5.00 g (24.15 mmol) of 3,5-dichloro-4-hydroxybenzoic acid and 6.68 g (48.3 mmol) of K₂CO₃.

-

Add 30 mL of DMF to the flask and stir the mixture at room temperature for 30 minutes.

-

Add the appropriate amount of iodomethane (48.31 mmol).

-

Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction for the complete consumption of the starting material.

-

After the reaction is complete, add 100 mL of water to the mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts and wash with brine.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography to obtain the desired product.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Gefitinib.[3][4][5] Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly non-small cell lung cancer.[3][4][5]

Role in the Synthesis of Gefitinib

This compound serves as a precursor in a multi-step synthesis to construct the quinazoline core of Gefitinib.[3][4] The synthesis of Gefitinib is a complex process involving several chemical transformations.

Caption: Simplified workflow of Gefitinib synthesis highlighting the role of this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways affected by this compound are limited. Its significance is primarily derived from its role as a building block for Gefitinib. Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells.[3]

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

Table 6: Hazard and Precautionary Information

| Category | Information | Source |

| Hazard Statements | Not classified as a hazardous substance or mixture according to GHS. However, as with all chemicals, it should be handled with caution. | [6] |

| Precautionary Statements | Avoid dust formation. Avoid breathing vapors, mist, or gas. Use personal protective equipment (gloves, safety glasses, lab coat). | [6] |

| First Aid Measures | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water. | [6] |

| Fire-fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. | [6] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [6] |

Conclusion

References

- 1. This compound | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Technical Guide: Methyl 3,5-dichloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3,5-dichloro-4-methoxybenzoate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its application as a precursor in the synthesis of targeted cancer therapies.

Physicochemical Properties

This compound is a halogenated aromatic ester. Its molecular structure and properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 235.06 g/mol | [1] |

| Molecular Formula | C₉H₈Cl₂O₃ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 24295-27-0 | [1] |

| Melting Point | 73-76 °C | [2] |

| Appearance | Precipitated solid | [2] |

| Purity (as per synthesis example) | 97.2% (GC) | [2] |

Synthesis of this compound

A common method for the synthesis of this compound is through the methylation of 3,5-dichloro-4-hydroxybenzoic acid.[3] An alternative approach involves the direct esterification of 3,5-dichloro-4-methoxybenzoic acid with methanol.[3]

Experimental Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid[2]

This protocol is adapted from a patented synthesis method.

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

3,5-dichloro-4-methoxybenzoic acid (from a previous batch, optional)

-

Potassium hydroxide (85%)

-

Dimethyl sulphate

-

Water

-

Hydrochloric acid

Procedure:

-

In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid with 67 g of 85% potassium hydroxide in 350 ml of water.

-

Maintain the temperature at 40°C and add 155 g (1.22 mol) of dimethyl sulphate dropwise over 3 hours.

-

Throughout the addition, maintain the pH of the mixture at 11.5 by the controlled addition of potassium hydroxide.

-

After the addition of dimethyl sulphate is complete, continue stirring the mixture for an additional 30 minutes.

-

The product, this compound, will precipitate out of the solution.

-

Filter the precipitate using suction filtration.

-

Wash the isolated solid with water.

-

Dry the final product in a vacuum oven.

-

The aqueous filtrate can be acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be recovered for use in subsequent batches.

Expected Yield: Approximately 91.3 g.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via methylation.

Applications in Drug Development

This compound is a valuable starting material in the synthesis of various pharmaceutical compounds.

Precursor to Gefitinib

A significant application of this compound is in the synthesis of Gefitinib.[3] Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases, which are crucial targets in cancer therapy.[3]

The synthesis of Gefitinib from this compound involves a multi-step process that typically includes alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[3]

General Synthetic Utility

The chemical structure of this compound, featuring a substituted benzene ring with chloro, methoxy, and methyl ester functional groups, makes it a versatile intermediate for further chemical modifications.[3] It can undergo reactions such as:

-

Oxidation: To yield the corresponding carboxylic acid derivatives.[3]

-

Reduction: To form the corresponding alcohol.[3]

-

Substitution Reactions: The aromatic chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions.

Safety and Handling

Specific safety and hazard data for this compound are not extensively detailed. Therefore, it is imperative to handle this compound with caution, adhering to standard laboratory safety practices for organic chemicals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor for the anticancer drug Gefitinib. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Further research into the biological activities and synthetic applications of this compound and its derivatives is warranted.

References

Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from its precursor, 3,5-dichloro-4-hydroxybenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a comparison of different synthetic routes, and a visual representation of the experimental workflow.

Reaction Overview

The synthesis of this compound from 3,5-dichloro-4-hydroxybenzoic acid involves two primary transformations: the esterification of the carboxylic acid group and the methylation of the hydroxyl group. These can be achieved in a single step or sequentially. The most common methods employ a methylating agent in the presence of a base.

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of this compound have been reported. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of quantitative data from various reported protocols.

| Protocol | Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification | Reference |

| 1 | 3,5-dichloro-4-hydroxybenzoic acid | Iodomethane (methyl iodine) | Potassium carbonate (K₂CO₃) | N,N-dimethylformamide (DMF) | 80 | 3 | 88 | Silica gel column chromatography | [1] |

| 2 | 3,5-dichloro-4-hydroxybenzoic acid | Dimethyl sulphate ((CH₃)₂SO₄) | Potassium hydroxide (KOH) | Water | 40 | 3 | 105 (based on starting acid) | Not specified | [2] |

Note: The yield reported in Protocol 2 is greater than 100% because it is based on the amount of 3,5-dichloro-4-hydroxybenzoic acid used, while the reaction also included recycled 3,5-dichloro-4-methoxybenzoic acid from a previous batch. The total yield of both products was 99%.[2]

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Using Iodomethane and Potassium Carbonate in DMF[1]

This protocol is a common and effective method for the simultaneous O-methylation and esterification.

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Iodomethane (Methyl iodide, CH₃I)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Water

-

Silica gel for column chromatography

Procedure:

-

To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).

-

Add 30 mL of N,N-dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature for 30 minutes.

-

Add iodomethane (48.31 mmol) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 3 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC) until the starting material is completely consumed.

-

After the reaction is complete, add 100 mL of water to the mixture.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solution using a rotary evaporator.

-

Purify the residue by silica gel column chromatography to obtain the desired product, this compound.

Protocol 2: Using Dimethyl Sulphate and Potassium Hydroxide in Water[2]

This protocol utilizes dimethyl sulphate as the methylating agent in an aqueous basic solution.

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Potassium hydroxide (KOH), 85%

-

Dimethyl sulphate ((CH₃)₂SO₄)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 67 g of 85% potassium hydroxide in 350 mL of water.

-

Heat the solution to 40°C.

-

Add 155 g (1.22 mol) of dimethyl sulphate dropwise over the course of 3 hours.

-

During the addition, maintain the pH of the reaction mixture at 11.5 by the controlled addition of a potassium hydroxide solution.

-

After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.

-

The product, this compound, may precipitate from the reaction mixture and can be collected by filtration. Further purification may be required.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway showing the key chemical transformations.

Safety Considerations

-

Iodomethane (Methyl iodide) is a toxic and carcinogenic compound. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Dimethyl sulphate is also highly toxic, corrosive, and a suspected carcinogen. All handling must be done in a fume hood with appropriate personal protective equipment.

-

Potassium hydroxide and potassium carbonate are corrosive bases. Avoid contact with skin and eyes.

-

N,N-dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Researchers should always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Physical and chemical properties of Methyl 3,5-dichloro-4-methoxybenzoate

An In-depth Technical Guide to Methyl 3,5-dichloro-4-methoxybenzoate

Introduction

This compound is a chlorinated aromatic ester, identified by its CAS number 24295-27-0.[1] Structurally, it is a derivative of benzoic acid, featuring two chlorine atoms and a methoxy group on the benzene ring, with a methyl ester functional group. This compound serves primarily as an intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis, and its general reactivity, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 24295-27-0 | [1] |

| Molecular Formula | C₉H₈Cl₂O₃ | [1] |

| Molecular Weight | 235.06 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)OC)Cl | [1] |

| InChI Key | SHPKLAWJDWHSCJ-UHFFFAOYSA-N |[1] |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 73-76 °C | [2] |

| Appearance | Solid (inferred from melting point) |

| Purity (as per synthesis) | 97.2% (by Gas Chromatography) |[2] |

Note: Data on boiling point and solubility were not available in the searched literature.

Spectral Data

Spectral analysis is essential for the structural confirmation of this compound.

Table 3: Spectral Data Summary

| Data Type | Details | Source |

|---|

| Mass Spectrometry | NIST Number: 112633; Key Fragments (m/z): 203, 205 |[1] |

Note: Detailed ¹H-NMR and ¹³C-NMR spectral data for this specific compound were not explicitly found in the provided search results.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its functional groups: the aromatic ring, the methoxy group, the chloro substituents, and the methyl ester.

General Reactivity:

-

Oxidation: The methoxy group can potentially be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.[3]

-

Reduction: The ester functional group can be reduced to yield the corresponding primary alcohol.[3]

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the electron-poor aromatic ring can be displaced by strong nucleophiles under specific reaction conditions.[3]

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3,5-dichloro-4-methoxybenzoic acid.

Figure 1: General chemical reactivity pathways for this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been documented.[2]

Synthesis via Methylation

This process involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

-

Starting Materials:

-

3,5-dichloro-4-hydroxybenzoic acid (0.37 mol)

-

3,5-dichloro-4-methoxybenzoic acid (0.13 mol, from a previous batch)

-

85% Potassium hydroxide (67 g)

-

Dimethyl sulphate (1.22 mol)

-

Water (350 ml)

-

-

Procedure:

-

Dissolve 3,5-dichloro-4-hydroxybenzoic acid, 3,5-dichloro-4-methoxybenzoic acid, and potassium hydroxide in water.

-

Add dimethyl sulphate dropwise to the solution over 3 hours at a temperature of 40°C.

-

During the addition, maintain the pH of the mixture at 11.5 by adding potassium hydroxide as needed.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

The product, this compound, will precipitate out of the solution.

-

Isolate the precipitated solid by suction filtration.

-

Wash the filtered product with water.

-

Dry the final product in a vacuum.

-

The aqueous filtrate can be acidified to precipitate and recover unreacted 3,5-dichloro-4-methoxybenzoic acid for use in subsequent batches.[2]

-

-

Yield: 105% (based on the amount of 3,5-dichloro-4-hydroxybenzoic acid used).[2]

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl 3,5-dichloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling precautions for Methyl 3,5-dichloro-4-methoxybenzoate. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No. 24295-27-0), the information presented herein is extrapolated from data on structurally similar compounds, including other chlorinated benzoic acid derivatives and aromatic esters. All quantitative data and handling protocols should be regarded as indicative and used with caution. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Chemical and Physical Properties

While specific experimental data for this compound is limited, computed properties are available and provide valuable insights. The following table summarizes these properties, alongside data for a structurally related compound for comparative purposes.

| Property | This compound (Computed) | 3,5-Dichloro-4-methylbenzoic acid (Experimental) |

| CAS Number | 24295-27-0 | 39652-34-1 |

| Molecular Formula | C₉H₈Cl₂O₃[1] | C₈H₆Cl₂O₂ |

| Molecular Weight | 235.06 g/mol [1] | 205.03 g/mol |

| Appearance | Solid (predicted) | Crystalline solid |

| Melting Point | Not available | 198 - 203 °F / 92 - 95 °C |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| XLogP3 | 3.3[1] | 3.1 |

Toxicological Information and Hazard Identification

The toxicological profile of this compound has not been thoroughly investigated. However, based on the hazards associated with chlorinated aromatic compounds and related benzoic acid derivatives, it is prudent to handle this chemical as potentially hazardous.

General Hazards of Chlorinated Aromatic Compounds: Chlorinated aromatic hydrocarbons are a class of compounds known for their persistence in the environment and potential for bioaccumulation.[2] Some members of this class have been associated with a range of toxic effects, including skin conditions (chloracne), immunotoxicity, and carcinogenicity.[2][3]

Anticipated Hazards for this compound: Based on the safety data for analogous compounds, the following hazards should be anticipated.

| Hazard Class | Anticipated Hazard |

| Acute Oral Toxicity | Harmful if swallowed. |

| Acute Dermal Toxicity | Harmful in contact with skin. |

| Skin Corrosion/Irritation | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |

| Acute Inhalation Toxicity | Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] |

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on best practices for handling potentially hazardous chemical powders in a laboratory setting.

3.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.[5]

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before and during use.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.

3.3. Handling Procedures:

-

Avoid all personal contact with the substance.[4]

-

Do not breathe dust.[6]

-

Weighing and transferring of the solid should be done in a fume hood or a ventilated balance enclosure to minimize dust generation.

-

Use appropriate tools (spatulas, etc.) to handle the material and avoid creating dust.

-

Keep containers tightly closed when not in use.

3.4. Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in the original, tightly sealed container.

Emergency Procedures

4.1. First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.2. Spill and Leak Procedures:

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated packaging should be treated as hazardous waste.

Visualized Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of a potentially hazardous chemical powder in a research laboratory.

Caption: Workflow for Safe Handling of Hazardous Chemical Powders.

References

- 1. This compound | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Unveiling the Bioactivity of Methyl 3,5-dichloro-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dichloro-4-methoxybenzoate, a halogenated aromatic ester, is a known key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[1] While direct and extensive studies on the biological activities of this specific precursor are not widely published, its structural features and role in the synthesis of a potent anticancer agent suggest potential for bioactivity. This technical guide consolidates available information on its synthesis and explores its potential biological activities, including anticancer, antimicrobial, and antioxidant effects, through detailed, illustrative experimental protocols. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.

Chemical Profile

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 24295-27-0 | |

| Molecular Formula | C₉H₈Cl₂O₃ | |

| Molecular Weight | 235.06 g/mol | |

| Appearance | White to off-white crystalline powder | General |

| Melting Point | 74-77 °C | General |

Synthesis

The synthesis of this compound is well-documented and can be achieved through several routes. A common and efficient method involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

Synthesis Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Iodomethane (CH₃I)

-

Ethyl acetate

-

Brine

-

Water

-

Silica gel for column chromatography

Procedure:

-

To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).

-

Add 30 mL of DMF and stir the mixture at room temperature for 30 minutes.

-

Add iodomethane (48.31 mmol) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 3 hours.

-

Monitor the reaction for the complete consumption of the starting material.

-

After completion, add 100 mL of water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer and remove the solvent by rotary evaporation.

-

Purify the resulting residue by silica gel column chromatography to obtain this compound.

Potential Biological Activities

While specific biological data for this compound is scarce, its role as a precursor to Gefitinib, an EGFR inhibitor, suggests that its primary potential biological activity could be in the realm of anticancer research. Additionally, compounds with similar structural motifs have been investigated for antimicrobial and antioxidant properties.[1]

Potential Anticancer Activity: EGFR Inhibition

Gefitinib functions by inhibiting the tyrosine kinase activity of EGFR, a key receptor in cell proliferation and survival signaling pathways.[1] It is plausible that this compound may exhibit some level of interaction with EGFR or other kinases, although likely with significantly different potency compared to the final drug.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

This protocol outlines a method to assess the potential cytotoxic effects of this compound on a cancer cell line overexpressing EGFR, such as A549 (non-small cell lung cancer).

Materials:

-

A549 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | A549 | > 100 |

| Gefitinib (Positive Control) | A549 | 0.5 - 5.0 |

| Vehicle Control (DMSO) | A549 | No significant effect |

Note: The IC₅₀ value for this compound is hypothetical and for illustrative purposes only, as no experimental data is publicly available. It is expected to be significantly higher than that of Gefitinib.

Potential Antimicrobial Activity

Many halogenated aromatic compounds exhibit antimicrobial properties. The following protocol describes how to assess the potential antibacterial activity of this compound.

References

Spectroscopic Profile of Methyl 3,5-dichloro-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,5-dichloro-4-methoxybenzoate (CAS No. 24295-27-0; Molecular Formula: C₉H₈Cl₂O₃; Molecular Weight: 235.06 g/mol ).[1] Due to the limited availability of public experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.95 | s | 2H | H-2, H-6 (Aromatic) |

| ~3.95 | s | 3H | -OCH₃ (Methoxy) |

| ~3.90 | s | 3H | -COOCH₃ (Ester) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons (H-2 and H-6) are expected to be equivalent due to the symmetry of the molecule, resulting in a singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~165 | Quaternary | C=O (Ester Carbonyl) |

| ~155 | Quaternary | C-4 (Aromatic) |

| ~135 | Quaternary | C-3, C-5 (Aromatic) |

| ~130 | CH | C-2, C-6 (Aromatic) |

| ~125 | Quaternary | C-1 (Aromatic) |

| ~61 | CH₃ | -OCH₃ (Methoxy) |

| ~53 | CH₃ | -COOCH₃ (Ester) |

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Medium | C-O stretch (ether) |

| ~850-750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion |

| 234/236/238 | [M]⁺ (Molecular ion) |

| 203/205/207 | [M - OCH₃]⁺ |

| 175/177/179 | [M - COOCH₃]⁺ |

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (M, M+2, M+4).

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for an organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Deposition: Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Electron Ionization (EI) is a common technique.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation can provide valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

References

Commercial Suppliers and Technical Guide for Methyl 3,5-dichloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 3,5-dichloro-4-methoxybenzoate, a key chemical intermediate. This document outlines its commercial availability, physical and chemical properties, detailed synthesis protocols, and its relevance in significant biological pathways.

Commercial Availability

This compound (CAS No. 24295-27-0) is available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The following table summarizes key information from several suppliers to facilitate comparison.

| Supplier | Product Number (if available) | Purity | Available Quantities |

| Smolecule | S702912 | Not specified | Inquire |

| Wychem | Not specified | Not specified | Inquire |

| BLD Pharm | Not specified | Not specified | Inquire |

| ChemicalBook | Not specified | Not specified | Inquire |

Note: Purity and available quantities are often subject to batch-specific analysis and may require direct inquiry with the supplier.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 235.06 g/mol | --INVALID-LINK-- |

| CAS Number | 24295-27-0 | --INVALID-LINK-- |

| Melting Point | 73-76 °C | --INVALID-LINK-- |

| Appearance | Not specified | |

| Solubility | Not specified |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A detailed experimental protocol based on the methylation of a mixture of 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid is described below, as detailed in US Patent 5,424,479.[1]

Synthesis of this compound

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid (76.6 g, 0.37 mol)

-

3,5-dichloro-4-methoxybenzoic acid (28.7 g, 0.13 mol, from a previous batch)

-

85% Potassium hydroxide (67 g)

-

Dimethyl sulphate (155 g, 1.22 mol)

-

Water (350 ml)

Procedure:

-

In a suitable reaction vessel, dissolve 76.6 g of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g of 3,5-dichloro-4-methoxybenzoic acid with 67 g of 85% potassium hydroxide in 350 ml of water.

-

Maintain the temperature of the solution at 40°C.

-

Add 155 g of dimethyl sulphate dropwise over the course of 3 hours.

-

Throughout the addition, maintain the pH of the reaction mixture at 11.5 by the controlled addition of potassium hydroxide.

-

After the addition of dimethyl sulphate is complete, continue stirring the mixture for an additional 30 minutes.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by suction filtration.

-

Wash the filtered solid with water.

-

Dry the product in vacuo.

-

The aqueous filtrate can be acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be recovered by filtration and reused in subsequent batches.

Expected Yield: 91.3 g (105%, based on the initial amount of 3,5-dichloro-4-hydroxybenzoic acid).[1]

Purity (by GC): 97.2%.[1]

Role in Synthesis and Biological Pathways

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor in some synthetic routes to Gefitinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The following diagram illustrates a simplified overview of the EGFR signaling cascade and the point of intervention for inhibitors like Gefitinib.

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

The synthesis of Gefitinib often involves multiple steps, and while various routes exist, some utilize precursors structurally related to this compound. The overall workflow from a precursor to the final active pharmaceutical ingredient (API) is a critical aspect of drug development.

General Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of a target molecule like Gefitinib from a precursor such as this compound.

Caption: Generalized Synthetic Workflow from Precursor to API.

References

The Genesis of a Targeted Therapy: A Technical Guide to the Starting Materials and Synthesis of Gefitinib

For Researchers, Scientists, and Drug Development Professionals

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted treatment of non-small cell lung cancer (NSCLC) harboring sensitizing EGFR mutations. The intricate process of its chemical synthesis has been the subject of extensive research, leading to the development of multiple strategic pathways. This technical guide provides an in-depth exploration of the primary starting materials and synthetic routes employed in the production of Gefitinib, offering a comparative analysis of their efficiencies and a detailed look at the experimental methodologies involved.

Comparative Overview of Major Synthetic Routes

The synthesis of Gefitinib can be approached from several distinct starting materials, each presenting a unique sequence of chemical transformations. The choice of a particular route in an industrial or research setting often depends on factors such as the availability and cost of starting materials, overall yield, process safety, and the ease of purification. The following table summarizes the key quantitative data for the most prominent synthetic strategies.

| Starting Material | Key Intermediates | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |

| 6,7-Dimethoxy-3H-quinazolin-4-one | 6-Hydroxy-7-methoxyquinazolin-4-one, 4-Chloro-6-acetoxy-7-methoxyquinazoline | 6 | 10 | Original AstraZeneca route, well-established chemistry. | Low overall yield, involves protection/deprotection steps. | [1][2] |

| 6,7-Dimethoxy-3H-quinazolin-4-one | 4-Chloro-6,7-dimethoxyquinazoline, 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | 4 | 21 | Fewer steps, avoids protection/deprotection. | Requires selective demethylation. | [1] |

| Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, 2-Amino-5-(3-chloropropoxy)-4-methoxybenzoic acid | 7 | 36 - 37.4 | Avoids low-yield demethylation, higher overall yield. | Longer synthetic sequence. | [1][3] |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 2-Chloro-4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | 4 | 14 | Avoids chromatographic purification, uses practical reaction temperatures. | Requires selective dehalogenation and use of an ionic liquid. | [2] |

| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, 6-(3-Morpholinopropoxy)-7-methoxy-4-chloroquinazoline | ~7 | ~44 | High overall yield. | Multi-step process with several intermediates. | [4][5] |

Detailed Synthetic Strategies and Methodologies

The Classical Route: Starting from 6,7-Dimethoxy-3H-quinazolin-4-one

The original synthesis of Gefitinib, pioneered by AstraZeneca, commences with the readily available 6,7-dimethoxy-3H-quinazolin-4-one.[1][3][4] This pathway is characterized by a key regioselective demethylation step at the 6-position.

Experimental Protocol: Selective Demethylation

To a stirred suspension of 6,7-dimethoxyquinazolin-4-one in methanesulfonic acid, L-methionine is added. The mixture is heated to reflux for a specified period. After cooling, the reaction mixture is carefully added to water, and the pH is adjusted to precipitate the 6-hydroxy-7-methoxyquinazolin-4-one product, which is then collected by filtration.[3][4]

The subsequent steps involve the protection of the newly formed hydroxyl group via acetylation, followed by chlorination of the quinazolinone ring at the 4-position, typically using phosphoryl chloride or thionyl chloride.[3][6] The resulting 4-chloro derivative is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with 3-chloro-4-fluoroaniline. The final stages of the synthesis involve deacetylation to unmask the hydroxyl group, followed by an O-alkylation with 4-(3-chloropropyl)morpholine to introduce the crucial side chain, yielding Gefitinib.[3]

Caption: Classical synthetic route to Gefitinib.

An Improved Quinazolinone-Based Approach

To enhance the efficiency of the classical route, a modified four-step synthesis has been developed, also starting from 6,7-dimethoxy-3H-quinazolin-4-one.[1] This streamlined approach commences with the chlorination of the starting material to yield 4-chloro-6,7-dimethoxyquinazoline. This intermediate then undergoes a nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline. The subsequent steps involve a selective demethylation at the 6-position, followed by a Williamson etherification to introduce the morpholinopropoxy side chain.[1]

Experimental Protocol: Chlorination and Nucleophilic Aromatic Substitution

6,7-dimethoxy-3H-quinazolin-4-one is chlorinated using a suitable agent like phosphoryl chloride. The resulting 4-chloro-6,7-dimethoxyquinazoline is then reacted with 3-chloro-4-fluoroaniline in a solvent such as isopropanol at an elevated temperature. The product, 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline, precipitates upon cooling and can be isolated by filtration.[1]

Caption: Improved synthesis from 6,7-dimethoxy-3H-quinazolin-4-one.

Synthesis from Methyl 3-hydroxy-4-methoxybenzoate

This route circumvents the challenging selective demethylation by starting with a precursor that already possesses a free hydroxyl group. The synthesis begins with the O-alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane.[3]

Experimental Protocol: O-Alkylation and Nitration

Methyl 3-hydroxy-4-methoxybenzoate is reacted with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. The resulting ester is then nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.[3] Subsequent steps include the reduction of the nitro group to an amine, cyclization to form the quinazolinone ring, chlorination at the 4-position, and finally, two successive amination reactions: first with 3-chloro-4-fluoroaniline and then with morpholine to complete the synthesis of Gefitinib.[3]

Caption: Synthetic pathway starting from methyl 3-hydroxy-4-methoxybenzoate.

A Convergent Strategy from Isovanillin

A highly efficient and convergent synthesis of Gefitinib has been developed starting from isovanillin. This route involves the initial conversion of isovanillin to 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This key intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine derivative.[7] The final step is a cyclization reaction with 3-chloro-4-fluoroaniline to directly yield Gefitinib.[7]

Experimental Protocol: Formamidine Formation and Cyclization

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is treated with DMF-DMA in a solvent like toluene and heated to produce the N,N-dimethyl formamidine derivative.[7] This intermediate is then reacted with 3-chloro-4-fluoroaniline in a suitable solvent to afford Gefitinib.[7]

Caption: Convergent synthetic approach starting from isovanillin.

Conclusion

The synthesis of Gefitinib is a testament to the ingenuity of medicinal and process chemists. While the classical AstraZeneca route laid the foundation, subsequent research has led to the development of more efficient, economical, and scalable synthetic pathways. The choice of starting material profoundly influences the overall strategy, with each route offering a unique set of advantages and challenges. For researchers and professionals in drug development, a thorough understanding of these synthetic approaches is paramount for optimizing the production of this critical anticancer agent and for the design of novel kinase inhibitors. The continued exploration of new synthetic methodologies will undoubtedly play a crucial role in ensuring the accessibility and affordability of such life-saving medications.

References

- 1. ukm.my [ukm.my]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CN104230823A - Preparation method for gefitinib - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Gefitinib using Methyl 3,5-dichloro-4-methoxybenzoate

Application Note: This document provides a comprehensive protocol for the synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The synthesis commences from Methyl 3-hydroxy-4-methoxybenzoate, a readily available starting material. This route offers a reliable and high-yield pathway to obtain Gefitinib, suitable for laboratory-scale synthesis and process development.

Introduction

Gefitinib (Iressa®) is a targeted therapy approved for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] It functions as a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the binding site and thereby blocking the signal transduction pathways that promote tumor growth and survival.[1][2] The synthesis of Gefitinib has been approached through various routes. While the user requested a protocol starting from Methyl 3,5-dichloro-4-methoxybenzoate, a thorough review of the scientific literature did not yield an established synthetic pathway using this specific starting material. Therefore, this document details a well-documented and efficient synthesis of Gefitinib commencing with Methyl 3-hydroxy-4-methoxybenzoate.[3][4] This multi-step synthesis involves key transformations including alkylation, nitration, reduction, quinazoline ring formation, chlorination, and subsequent amination reactions to construct the final molecule.[3]

Mechanism of Action of Gefitinib

Gefitinib exerts its therapeutic effect by targeting the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation and survival. Upon binding of its natural ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival. Gefitinib competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.[1] This blockade of EGFR signaling ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.[1]

Caption: Gefitinib inhibits EGFR signaling by blocking ATP binding.

Experimental Protocols

This section details the multi-step synthesis of Gefitinib starting from Methyl 3-hydroxy-4-methoxybenzoate.

Overall Synthesis Workflow

Caption: Multi-step synthesis of Gefitinib.

Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

-

Materials:

-

Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq)

-

1-Bromo-3-chloropropane (1.38 eq)

-

Potassium carbonate (2.1 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of Methyl 3-hydroxy-4-methoxybenzoate in DMF, add potassium carbonate and 1-bromo-3-chloropropane.[3]

-

Heat the reaction mixture to 70°C for 4 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water with constant stirring.[3]

-

Filter the resulting solid precipitate and wash it with cold water.[3]

-

Dry the product under vacuum to obtain Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

-

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

-

Materials:

-

Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq)

-

Nitric acid (70%)

-

Acetic acid

-

-

Procedure:

-

Dissolve Methyl 3-(3-chloropropoxy)-4-methoxybenzoate in acetic acid.

-

Cool the solution in an ice bath.

-

Add nitric acid dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water.

-

Filter the precipitate, wash with water, and dry to yield Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.

-

Step 3: Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate

-

Materials:

-

Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1.0 eq)

-

Iron powder (3.0 eq)

-

Acetic acid

-

Methanol

-

-

Procedure:

-

Suspend iron powder in acetic acid and heat to 50°C under a nitrogen atmosphere.[3]

-

Add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate in methanol dropwise to the suspension.[3]

-

Stir the mixture at 50-60°C for 30 minutes.[3]

-

Filter the hot reaction mixture to remove the catalyst and wash the filter cake with methanol.[3]

-

Evaporate the solvent from the combined filtrate and washes.[3]

-

Pour the residue into water and extract with ethyl acetate.[3]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.

-

Step 4: Synthesis of 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one

-

Materials:

-

Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (1.0 eq)

-

Formamidine acetate (1.4 eq)

-

Ethanol

-

-

Procedure:

-

Reflux a mixture of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate and formamidine acetate in ethanol for 6 hours.[3]

-

Cool the reaction mixture and store it in a refrigerator overnight to allow for precipitation.[3]

-

Filter the precipitate, wash with cold ethanol, and air dry to obtain 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one.[3]

-

Step 5: Synthesis of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

-

Materials:

-

6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one (1.0 eq)

-

Thionyl chloride (SOCl₂)

-

DMF (catalytic amount)

-

-

Procedure:

-

Suspend 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one in thionyl chloride.

-

Add a catalytic amount of DMF.

-

Reflux the mixture for 3 hours.

-

Distill off the excess thionyl chloride under reduced pressure.

-

Treat the residue with a saturated sodium bicarbonate solution and extract with dichloromethane.

-

Dry the organic layer and concentrate to get 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.

-

Step 6: Synthesis of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine

-

Materials:

-

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (1.0 eq)

-

3-Chloro-4-fluoroaniline (1.1 eq)

-

Isopropanol

-

-

Procedure:

-

Dissolve 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate, wash with isopropanol, and dry to obtain N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine.

-

Step 7: Synthesis of Gefitinib

-

Materials:

-

N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (1.0 eq)

-

Morpholine (excess)

-

Potassium iodide (catalytic amount)

-

-

Procedure:

-

Heat a mixture of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, morpholine, and a catalytic amount of potassium iodide at 120°C for 12 hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Gefitinib.

-

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the experimental conditions and scale.

| Step | Intermediate/Product | Starting Material | Typical Yield (%) | Reference |

| 1 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 3-hydroxy-4-methoxybenzoate | ~95 | [3] |

| 2 | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | High | - |

| 3 | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | ~77 | [3] |

| 4 | 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | ~92 | [3] |

| 5 | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one | High | - |

| 6 | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | High | - |

| 7 | Gefitinib | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | Moderate to High | - |

| Overall | Gefitinib | Methyl 3-hydroxy-4-methoxybenzoate | ~37.4 | [3][4] |

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate. By following these procedures, researchers can successfully synthesize this important anticancer drug for further study and development. The provided diagrams and data tables offer a clear overview of the synthesis workflow and the mechanism of action of Gefitinib.

References

Application Note: A Theoretical Protocol for the Alkylation of Methyl 3,5-dichloro-4-methoxybenzoate

Introduction

Therefore, the following protocol is a proposed starting point for research and development, based on general principles of Friedel-Crafts reactions adapted for a challenging substrate. Significant optimization of reaction conditions, including catalyst choice, temperature, and reaction time, would be necessary. The choice of a tert-butyl group as the alkylating agent is based on the formation of a stable tert-butyl carbocation, which may facilitate the reaction with a deactivated ring.

Data Presentation

The following table summarizes the key reactants and their proposed molar quantities for a laboratory-scale reaction. Please note that the product yield is hypothetical and represents a target for optimization efforts.

| Component | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Methyl 3,5-dichloro-4-methoxybenzoate | C₉H₈Cl₂O₃ | 235.06 | 10.0 | 2.35 g | Starting Material |

| tert-Butyl chloride | C₄H₉Cl | 92.57 | 15.0 | 1.39 g (1.65 mL) | Alkylating Agent |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 12.0 | 1.60 g | Lewis Acid Catalyst |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | - | 50 mL | Solvent |

Experimental Protocol

Objective: To synthesize Methyl 2-tert-butyl-3,5-dichloro-4-methoxybenzoate via Friedel-Crafts alkylation.

Materials:

-

This compound

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous powder)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl), chilled

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Ice-water bath

-

Standard glassware for workup and purification (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-